molecular formula C12H11ClN2S2 B5864651 1-(2-Chlorophenyl)-3-(thiophen-2-ylmethyl)thiourea

1-(2-Chlorophenyl)-3-(thiophen-2-ylmethyl)thiourea

Cat. No.: B5864651
M. Wt: 282.8 g/mol
InChI Key: XHQCHKXLTVHDAN-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(thiophen-2-ylmethyl)thiourea is an organic compound that features a thiourea group attached to a chlorophenyl and a thiophen-2-ylmethyl group

Properties

IUPAC Name

1-(2-chlorophenyl)-3-(thiophen-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2S2/c13-10-5-1-2-6-11(10)15-12(16)14-8-9-4-3-7-17-9/h1-7H,8H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQCHKXLTVHDAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NCC2=CC=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-(thiophen-2-ylmethyl)thiourea typically involves the reaction of 2-chlorophenyl isothiocyanate with thiophen-2-ylmethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-(thiophen-2-ylmethyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Chlorophenyl)-3-(thiophen-2-ylmethyl)thiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(thiophen-2-ylmethyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or disrupting protein-protein interactions. The chlorophenyl and thiophen-2-ylmethyl groups contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenyl)-3-(phenylmethyl)thiourea: Similar structure but with a phenylmethyl group instead of a thiophen-2-ylmethyl group.

    1-(2-Chlorophenyl)-3-(methyl)thiourea: Similar structure but with a methyl group instead of a thiophen-2-ylmethyl group.

Uniqueness

1-(2-Chlorophenyl)-3-(thiophen-2-ylmethyl)thiourea is unique due to the presence of the thiophen-2-ylmethyl group, which can impart different electronic and steric properties compared to other similar compounds

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